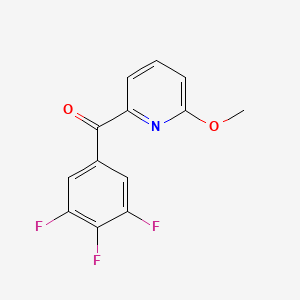

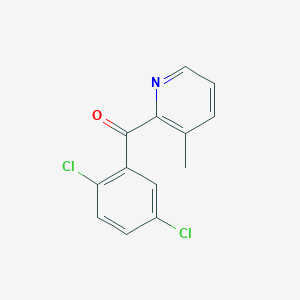

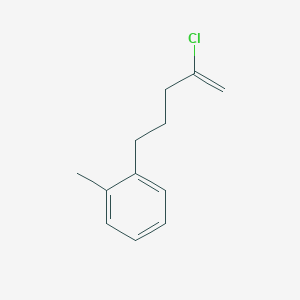

![molecular formula C14H13N3 B1421568 2-(间甲苯基)咪唑并[1,2-a]吡啶-3-胺 CAS No. 1242886-45-8](/img/structure/B1421568.png)

2-(间甲苯基)咪唑并[1,2-a]吡啶-3-胺

描述

“2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .科学研究应用

合成和发展

合成技术:一项研究详细介绍了咪唑并[1,2-a]吡啶-2-酮衍生物的合成,与 2-(间甲苯基)咪唑并[1,2-a]吡啶-3-胺相关,使用乙二醇中的微波辐照,展示了一种此类化合物的便捷合成方法 (Tu 等人,2007)。

先进的合成策略:对铜催化的串联氧化 C-H 胺化/环化的研究提供了对咪唑并[1,2-a]吡啶的有效合成方法的见解,展示了化学合成技术的重大进展 (Pericherla 等人,2013)。

创新的合成路线:开发了一种用于生产咪唑并[1,2-a]吡啶的新串联路线,涉及芳基炔丙醇与 2-氨基吡啶的胺化和随后的分子内环异构化 (Liu 等人,2011)。

化学性质和应用

缓蚀:对咪唑并[1,2-a]吡啶衍生物的研究突出了其作为盐溶液中碳钢缓蚀剂的潜力,提供了对这些化合物工业应用的见解 (Kubba 和 Al-Joborry,2020)。

光学性质:对多环咪唑并[1,2-a]吡啶类似物的合成和光学性质的研究揭示了它们很强的紫外吸收和荧光,表明在材料科学和光子学中具有潜在的应用 (Kielesiński 等人,2015)。

作用机制

Target of Action

The primary target of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine acts as a selective COX-2 inhibitor . The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 by 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX-2, the compound reduces inflammation, pain, and fever caused by prostaglandins .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .

Result of Action

The result of the action of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine is a reduction in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the production of prostanoids, which are responsible for these symptoms .

Action Environment

The action, efficacy, and stability of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual taking the compound . .

未来方向

生化分析

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes . For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation and pain .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo various chemical reactions, including radical reactions, which can lead to the functionalization of these compounds . These reactions could potentially influence the compound’s interactions with biomolecules and its overall effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can be synthesized through various reactions, including visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence . This suggests that the compound could potentially exhibit changes in its effects over time.

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, which could potentially influence their metabolic pathways .

属性

IUPAC Name |

2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-4-6-11(9-10)13-14(15)17-8-3-2-7-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTDBVDITGKMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

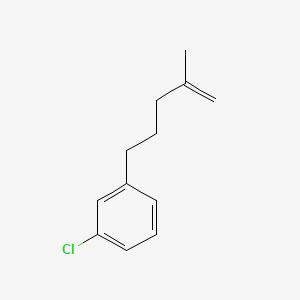

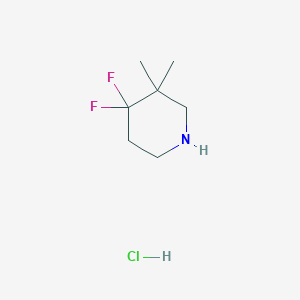

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)

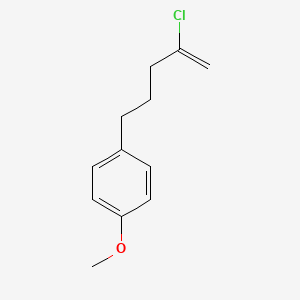

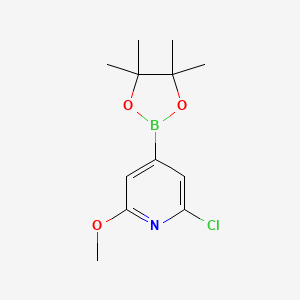

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)

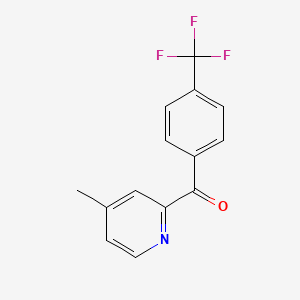

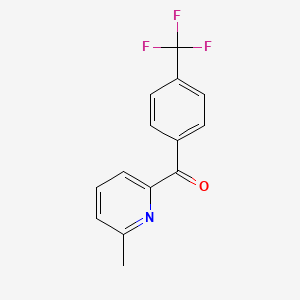

![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)

![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)